molecular formula C19H18O6 B12710499 5-Hydroxy-7-methyl-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one CAS No. 70460-23-0

5-Hydroxy-7-methyl-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one

Cat. No.: B12710499
CAS No.: 70460-23-0
M. Wt: 342.3 g/mol
InChI Key: ZXEOHVWQJDJDAD-UHFFFAOYSA-N
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Description

5-Hydroxy-7-methyl-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one is a synthetic flavonoid derivative characterized by a chromen-4-one backbone substituted with hydroxyl, methyl, and methoxy groups. Its structure includes:

  • 2-(3,4,5-Trimethoxyphenyl) moiety: Aromatic substitution linked to tubulin polymerization inhibition and anticancer activity in related compounds .

Properties

CAS No.

70460-23-0

Molecular Formula

C19H18O6

Molecular Weight

342.3 g/mol

IUPAC Name

5-hydroxy-7-methyl-2-(3,4,5-trimethoxyphenyl)chromen-4-one

InChI

InChI=1S/C19H18O6/c1-10-5-12(20)18-13(21)9-14(25-15(18)6-10)11-7-16(22-2)19(24-4)17(8-11)23-3/h5-9,20H,1-4H3

InChI Key

ZXEOHVWQJDJDAD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)OC(=CC2=O)C3=CC(=C(C(=C3)OC)OC)OC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-7-methyl-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the use of 3,4,5-trimethoxybenzaldehyde and 7-hydroxy-4-methylcoumarin as starting materials. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-7-methyl-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 5-Hydroxy-7-methyl-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one is C17H18O5C_{17}H_{18}O_5 with a molecular weight of 302.32 g/mol. The compound features a chromenone backbone with hydroxyl and methoxy substituents that contribute to its bioactivity.

Antitumor Activity

Recent studies have demonstrated that Eugenin exhibits potent antitumor properties. In vitro tests have shown that it can inhibit the proliferation of various cancer cell lines, including melanoma (A375-C5), breast adenocarcinoma (MCF-7), and colorectal carcinoma (HCT116). The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of the p53-MDM2 interaction, which is crucial in tumor suppression.

Cell Line IC50 (µM) Mechanism of Action
A375-C5 (Melanoma)3.26Apoptosis induction
MCF-7 (Breast)2.66p53-MDM2 interaction inhibition
HCT116 (Colorectal)2.80Mitotic arrest

Antibacterial Properties

Eugenin has been evaluated for its antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis. Studies indicate that it possesses a minimum inhibitory concentration (MIC) significantly lower than conventional antibiotics like tetracycline and erythromycin.

Bacterial Strain MIC (µg/mL) Comparison with Antibiotics
Staphylococcus aureus0.5Superior to tetracycline (1-2 µg/mL)
Staphylococcus epidermidis1.0More effective than erythromycin (2-4 µg/mL)

Anti-inflammatory Effects

Research highlights Eugenin's potential in reducing inflammation through the inhibition of pro-inflammatory cytokines. This property suggests its applicability in treating conditions such as arthritis and other inflammatory diseases.

Study on Antitumor Effects

In a study published in MDPI, a series of Eugenin analogs were synthesized and tested for their antiproliferative activity against multiple cancer cell lines. The results indicated that modifications to the methoxy groups significantly enhanced their cytotoxic effects, particularly against colorectal cancer cells .

Antibacterial Efficacy Study

A comprehensive analysis conducted on Eugenin's antibacterial properties revealed that it not only inhibited bacterial growth but also disrupted biofilm formation, a critical factor in chronic infections caused by Staphylococcus species .

Mechanism of Action

The mechanism of action of 5-Hydroxy-7-methyl-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. It may exert its effects by modulating enzyme activity, interacting with cellular receptors, or influencing gene expression. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Structural Analogues

The table below compares substituent patterns and bioactivities of 5-Hydroxy-7-methyl-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one with key analogs:

Compound Name R5 R7 R2-Substituent Key Bioactivities References
Target Compound OH CH3 3,4,5-Trimethoxyphenyl Predicted: Anticancer, tubulin inhibition (inferred from substituents) N/A
Corymbosin (5-Hydroxy-7-methoxy analog) OH OCH3 3,4,5-Trimethoxyphenyl Antiproliferative (IC50: 12–25 μM in breast cancer cells)
5,7-Dihydroxy-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one OH OH 3,4,5-Trimethoxyphenyl Moderate anticancer activity; lower lipophilicity limits bioavailability
S4-2-2 (Myricetin derivative) OCH3 OCH3 3,4,5-Trimethoxyphenyl Potent A549 NSCLC inhibition (IC50: 8.2 μM)
3c (Propoxy-substituted derivative) OCH3 OCH3 3,4,5-Trimethoxyphenyl High inhibitory activity (IC50: 6.5–9.8 μM in gastric cancer lines)
Key Observations:
  • Methoxy vs. Methyl Groups : The 7-methyl group in the target compound may enhance metabolic stability compared to the 7-methoxy group in corymbosin, which is susceptible to demethylation .
  • Hydroxyl Group Positioning : The 5-hydroxy group in the target compound could improve antioxidant capacity relative to fully methoxylated analogs (e.g., S4-2-2), but may reduce lipophilicity .
  • Trimethoxyphenyl Role: The 3,4,5-trimethoxyphenyl group is a conserved feature in potent anticancer flavonoids, likely disrupting microtubule dynamics via colchicine-binding site interactions .

Biological Activity

5-Hydroxy-7-methyl-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one, commonly referred to as a flavonoid compound, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure is characterized by a chromone backbone with hydroxyl and methoxy substituents that contribute to its biological activity. The presence of the trimethoxyphenyl group is particularly significant in enhancing its interaction with biological targets.

Antioxidant Activity

Flavonoids are well-known for their antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress. Studies have indicated that this compound exhibits substantial antioxidant activity, potentially protecting cells from damage associated with various diseases.

Antimicrobial Properties

Research has shown that flavonoids possess antimicrobial effects against a range of pathogens. Specifically, this compound has demonstrated activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis suggests that the hydroxyl groups play a crucial role in enhancing antibacterial efficacy .

Pathogen TypeActivity ObservedReference
Gram-positive bacteriaInhibition of growth
Gram-negative bacteriaModerate antibacterial effects

Anticancer Potential

The compound has been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. The mechanism involves the modulation of signaling pathways related to cell survival and proliferation.

Cancer Cell LineIC50 (µM)Mechanism of ActionReference
A549 (Lung)15Induction of apoptosis
HT-1080 (Fibrosarcoma)10Inhibition of cell cycle

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression.
  • Receptor Modulation : It can bind to receptors that regulate cellular growth and apoptosis.
  • Gene Expression : The flavonoid influences gene expression related to oxidative stress response and apoptosis pathways.

Case Studies

  • Antioxidant Study : A study demonstrated that the compound significantly reduced malondialdehyde levels in liver tissues, indicating reduced lipid peroxidation .
  • Antimicrobial Efficacy : In a controlled trial against MRSA strains, the compound showed minimum inhibitory concentrations (MIC) ranging from 16 to 128 µg/mL, highlighting its potential as an antimicrobial agent .
  • Cancer Research : A recent investigation into its effects on breast cancer cells revealed that the compound induced G2/M phase arrest and increased caspase activity, suggesting a robust apoptotic effect .

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